![molecular formula C16H14N2O2 B5630774 3,5-dimethyl-N-2-naphthyl-4-isoxazolecarboxamide](/img/structure/B5630774.png)
3,5-dimethyl-N-2-naphthyl-4-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to 3,5-dimethyl-N-2-naphthyl-4-isoxazolecarboxamide, often involves chemoselective nucleophilic chemistry. For example, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemoselective transformations possible within this chemical class (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be highly varied. In one case, the molecule of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This demonstrates the planarity and potential for hydrogen bonding within such molecules (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the conversion of carboxylic acids to amides and the chemoselective oxidation of thioether moieties to sulfonyl groups are common transformations. These reactions expand the chemical versatility of isoxazole compounds (Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility and crystallinity, can vary significantly based on their structure. For instance, some aromatic polyamides based on related naphthalene structures show excellent solubility in polar solvents and the ability to form transparent, flexible, and tough films (Hsiao & Chu, 1997).
Chemical Properties Analysis
Isoxazole compounds exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming diverse chemical bonds. For example, the stability and decomposition kinetics of certain isoxazole derivatives in solutions have been studied, highlighting the importance of understanding these properties for potential applications (Dabbene et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-15(11(2)20-18-10)16(19)17-14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHVPOJDTHGDMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323232 | |
Record name | 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
CAS RN |
289630-39-3 | |
Record name | 3,5-dimethyl-N-naphthalen-2-yl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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